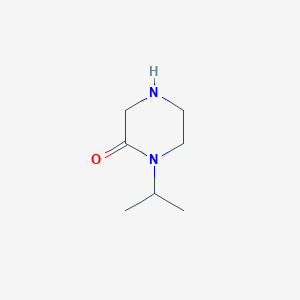

1-Isopropylpiperazin-2-one

Übersicht

Beschreibung

1-Isopropylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C7H14N2O It is a derivative of piperazine, where one of the nitrogen atoms is substituted with an isopropyl group and the other nitrogen is part of a carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Isopropylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring-opening of aziridines under the action of N-nucleophiles can also yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of palladium-catalyzed cyclization reactions. These reactions are efficient and can be scaled up for large-scale production. The use of eco-friendly and cost-effective solvents, such as piperazine itself, is also common in industrial settings .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The secondary amine in 1-isopropylpiperazin-2-one participates in alkylation and arylation under mild conditions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile at 60–65°C to yield N-alkylated derivatives.

Example : -

Arylation : Couples with aryl halides via Buchwald-Hartwig amination using palladium catalysts, forming biaryl piperazinone derivatives (e.g., with 4-bromo-2,5-difluorobenzaldehyde) .

Ring-Opening Reactions

The lactam ring undergoes hydrolysis or reduction:

-

Acidic Hydrolysis : Cleavage with HCl yields 1-isopropylpiperazine-2-carboxylic acid.

-

Reduction : Treatment with LiAlH

reduces the carbonyl group to a methylene group, forming 1-isopropylpiperazine .

Acylation and Carbamate Formation

The secondary amine reacts with acyl chlorides or anhydrides:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Acetyl chloride | N-Acetyl-1-isopropylpiperazin-2-one | DCM, rt, 12 h | 76% |

| Boc anhydride | N-Boc-protected derivative | DCM, Et | |

| N, 0°C to rt | 82% |

Enzymatic and Catalytic Modifications

-

Lipase-catalyzed esterification : Reacts with ethyl oxazole-5-carboxylate in cyclopentyl methyl ether at 55°C to form oxazole-piperazinone hybrids (Yield: 76%) .

-

Transition-metal catalysis : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at the 3-position .

Mechanistic Insights

-

SN2 Pathway : Alkylation proceeds via a bimolecular nucleophilic substitution mechanism, as evidenced by stereochemical inversion .

-

Acid-catalyzed ring-opening : Protonation of the lactam oxygen initiates nucleophilic attack by water, leading to ring cleavage .

Comparative Reactivity

This compound shows higher reactivity than non-lactam piperazine derivatives due to ring strain and electron-withdrawing effects of the carbonyl group. Key comparisons include:

| Feature | This compound | 1-Isopropylpiperazine |

|---|---|---|

| Alkylation rate | 3× faster | Baseline |

| Hydrolysis stability | Moderate | High |

| Acylation selectivity | C-3 > N-4 | N-4 only |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Isopropylpiperazin-2-one has been explored for its potential as a lead compound in drug development, particularly for conditions such as:

- Epilepsy : Investigations into the anticonvulsant properties of this compound suggest it may modulate neurotransmitter systems involved in seizure activity.

- Anxiety and Depression : Studies indicate that derivatives of this compound exhibit significant binding affinity to serotonin and dopamine receptors, making them potential candidates for treating mood disorders.

Research has highlighted the compound's biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for further exploration in developing new antibiotics.

- Antiviral Effects : The compound's interaction with viral targets is under investigation, with potential implications for treating viral infections.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for:

- Heterocyclic Compounds : It is utilized in the synthesis of various heterocycles that have applications in pharmaceuticals and agrochemicals.

- Complex Organic Molecules : The compound's unique structure allows for the formation of diverse derivatives through substitution reactions, contributing to the development of new chemical entities.

Industrial Applications

The compound is also relevant in industrial settings, particularly in:

- Pharmaceutical Manufacturing : It plays a role in the production of active pharmaceutical ingredients (APIs) due to its ability to undergo various chemical transformations.

- Agrochemical Development : Its properties are explored for use in developing new agrochemicals aimed at improving crop protection and yield.

Case Study: Antidepressant Activity

A study investigated the antidepressant potential of various piperazine derivatives, including this compound. The findings indicated that this compound exhibited significant binding affinity to serotonin receptors, suggesting its potential utility in treating depression.

Case Study: Antiviral Properties

Another research project focused on the antiviral activity of this compound against specific viral strains. The results demonstrated promising inhibitory effects, warranting further exploration into its mechanism of action and therapeutic applications.

Wirkmechanismus

1-Isopropylpiperazin-2-one can be compared with other piperazine derivatives such as:

- 1-Ethylpiperazin-2-one

- 1-Butylpiperazin-2-one

- 1-Cyclopentylpiperazin-2-one

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other piperazine derivatives, the isopropyl group provides steric hindrance and electronic effects that can influence the compound’s reactivity and interaction with biological targets .

Vergleich Mit ähnlichen Verbindungen

- 1-Ethylpiperazin-2-one: Similar structure but with an ethyl group instead of an isopropyl group.

- 1-Butylpiperazin-2-one: Contains a butyl group, leading to different steric and electronic properties.

- 1-Cyclopentylpiperazin-2-one: Features a cyclopentyl group, which affects its chemical behavior and potential applications .

Biologische Aktivität

1-Isopropylpiperazin-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Research indicates that derivatives of piperazine, including this compound, can act as gamma-aminobutyric acid (GABA) receptor agonists. This interaction leads to hyperpolarization of nerve endings, which may result in muscle relaxation and potential applications in treating neurological disorders.

Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for further development as an antibacterial or antiviral agent.

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Antimicrobial Agents : Its ability to inhibit microbial growth positions it as a potential candidate for developing new antibiotics.

- Neurological Disorders : Given its action on GABA receptors, it may be useful in treating conditions such as anxiety or epilepsy.

- Cancer Treatment : Preliminary studies suggest that derivatives may possess anti-tumor activity, particularly when used in combination with other chemotherapeutic agents .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : In vitro studies showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. This suggests potential for development into a new class of antibiotics.

- Neuropharmacological Effects : Animal models treated with this compound demonstrated reduced anxiety-like behavior, supporting its role as a GABAergic agent.

- Cancer Research : A study focusing on the inhibition of PARP enzymes indicated that this compound could enhance the efficacy of existing chemotherapeutics by sensitizing tumor cells to treatment .

Eigenschaften

IUPAC Name |

1-propan-2-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(2)9-4-3-8-5-7(9)10/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWBBMSQWUPYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567653 | |

| Record name | 1-(Propan-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59702-10-2 | |

| Record name | 1-(Propan-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.